molecular formula C10H11BrO2 B8494980 (+)-(7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-2-yl)methanol

(+)-(7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-2-yl)methanol

Cat. No. B8494980
M. Wt: 243.10 g/mol
InChI Key: CAHHSPJHQHEPQR-UHFFFAOYSA-N
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Description

(+)-(7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-2-yl)methanol is a useful research compound. Its molecular formula is C10H11BrO2 and its molecular weight is 243.10 g/mol. The purity is usually 95%.
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properties

Product Name

(+)-(7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-2-yl)methanol

Molecular Formula

C10H11BrO2

Molecular Weight

243.10 g/mol

IUPAC Name

(7-bromo-5-methyl-2,3-dihydro-1-benzofuran-2-yl)methanol

InChI

InChI=1S/C10H11BrO2/c1-6-2-7-4-8(5-12)13-10(7)9(11)3-6/h2-3,8,12H,4-5H2,1H3

InChI Key

CAHHSPJHQHEPQR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)Br)OC(C2)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

Treatment of 2-bromo-4-methylphenol (19.09 g, 102 mmol) with potassium carbonate (56.0 g, 400 mmol) and allyl bromide (15.96 g, 130 mmol), followed by refluxing the resultant allyl ether in mesitylene generally according to the procedure described for Intermediate 8 provided 2-allyl-6-bromo-4-methylphenol. Treatment of 2-allyl-6-bromo-4-methylphenol (5.21 g, 23.0 mmol) with 3-chloroperoxybenzoic acid (9.13 g, 34.50 mmol, 77%) followed by potassium carbonate (7.9 g, 57.5 mmol) generally according to the procedure described for Intermediate 9 afforded 2.14 g (43%) of (±)-(7-bromo-5-methyl-2,3-dihydro-1-benzofuran-2-yl)methanol. Treatment of (±)-(7-bromo-5-methyl-2,3-dihydro-1-benzofuran-2-yl)methanol (2.41 g, 10.0 mmol) with p-toluenesulfonyl chloride (2.1 g, 11.0 mol) generally according to the procedure described for Intermediate 10 gave 3.31 g (84%) of (±)-(7-bromo-5-methyl-2,3-dihydro-1-benzofuran-2-yl)methyl 4-methylbenzenesulfonate as a yellow oil. Treatment of (±)-(7-bromo-5-methyl-2,3-dihydro-1-benzofuran-2-yl)methyl 4-methylbenzenesulfonate (0.25 g, 0.63 mmol) and phenylboronic acid (0.23 g, 1.89 mmol) generally according to the procedure described for Intermediate 154 afforded 0.23 g, (93%) of (±)-(5-methyl-7-phenyl-2,3-dihydro-1-benzofuran-2-yl)methyl 4-methylbenzenesulfonate. Treatment of the tosylate with sodium azide (0.19 g, 3.0 mmol) generally according to the procedure described for Intermediate 98 afforded 0.15 g (97%) of (±)-2-(azidomethyl)-5-methyl-7-phenyl-2,3-dihydro-1-benzofuran. Treatment of (±)-2-(azidomethyl)-5-methyl-7-phenyl-2,3-dihydro-1-benzofuran with polymer-supported triphenylphosphine (0.297 g, 1.13 mmol) according to the procedure described in Example 21 afforded 0.106 g (61%) of (±)-[(5-methyl-7-phenyl-2,3-dihydro-1-benzofuran-2-yl)methyl]amine as a white solid, hydrochloride salt. mp 227-228° C.
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